molecular formula C11H9Cl2N3O2 B12083414 ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 30165-93-6

ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12083414
CAS No.: 30165-93-6
M. Wt: 286.11 g/mol
InChI Key: KKPWEXBXZHTZFB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and ethyl propiolate are commonly used as starting materials.

    Chlorination: The resulting triazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituents on the phenyl ring and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents such as potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.

    Reduction: Lithium aluminum hydride in dry ether is employed for reduction reactions.

    Oxidation: Potassium permanganate in aqueous solution is used for oxidation reactions.

Major Products Formed

    Substitution: Various substituted triazole derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Signal Transduction Pathways: The compound affects signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

    Ethyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the additional chloro substituent on the phenyl ring, resulting in different chemical properties.

    Ethyl 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.

    Ethyl 5-chloro-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of chloro on the phenyl ring alters its chemical behavior and applications.

Properties

CAS No.

30165-93-6

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 5-chloro-1-(4-chlorophenyl)triazole-4-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3

InChI Key

KKPWEXBXZHTZFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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